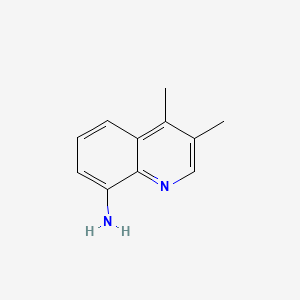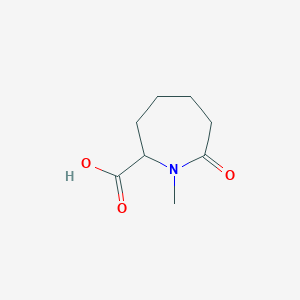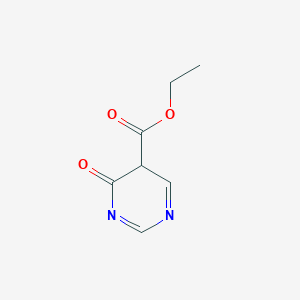
Benzonitrile, 2,4-diamino-3-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 2,4-diamino-3-chloro- is an aromatic organic compound characterized by the presence of a nitrile group (–CN) attached to a benzene ring, which also bears two amino groups (–NH2) at the 2 and 4 positions and a chlorine atom (–Cl) at the 3 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2,4-diamino-3-chloro- typically involves the nitration of a suitable precursor, followed by reduction and subsequent substitution reactions. One common method is the reaction of 2,4-diamino-3-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile compound .
Industrial Production Methods: Industrial production of benzonitrile derivatives often employs ammoxidation processes, where a substituted toluene is reacted with ammonia and oxygen at elevated temperatures. This method is advantageous due to its scalability and efficiency .
Types of Reactions:
Oxidation: Benzonitrile, 2,4-diamino-3-chloro- can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
科学的研究の応用
Benzonitrile, 2,4-diamino-3-chloro- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with anticancer, antibacterial, and antiviral properties.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of benzonitrile, 2,4-diamino-3-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or the binding affinity to receptors. The amino groups can participate in hydrogen bonding, further stabilizing the interaction with biological targets .
類似化合物との比較
Benzonitrile: Lacks the amino and chloro substituents, making it less reactive in certain chemical reactions.
2,4-Diaminobenzonitrile:
3-Chlorobenzonitrile: Lacks the amino groups, reducing its potential for hydrogen bonding and biological activity.
Uniqueness: Benzonitrile, 2,4-diamino-3-chloro- is unique due to the presence of both amino and chloro substituents, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
2,4-diamino-3-chlorobenzonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,10-11H2 |
InChIキー |
OXPHHIMQIVPPLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C#N)N)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)

![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)
![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)




![Spiro[benzimidazole-2,3'-pyrrole]](/img/structure/B11915350.png)
![trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11915352.png)


